molecular formula C10H12ClF2NO3 B7451159 4-(2-Amino-1,1-difluoroethoxy)-3-methylbenzoic acid hydrochloride

4-(2-Amino-1,1-difluoroethoxy)-3-methylbenzoic acid hydrochloride

Cat. No. B7451159
M. Wt: 267.66 g/mol
InChI Key: JWAYNKROMAMALI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Amino-1,1-difluoroethoxy)-3-methylbenzoic acid hydrochloride, also known as ADME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. ADME is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4) and has been studied for its ability to regulate blood glucose levels in patients with type 2 diabetes.

Scientific Research Applications

4-(2-Amino-1,1-difluoroethoxy)-3-methylbenzoic acid hydrochloride has been extensively studied for its potential applications in drug development. It has been shown to be a potent inhibitor of DPP-4, an enzyme that plays a key role in glucose metabolism. DPP-4 inhibitors have been used in the treatment of type 2 diabetes, and 4-(2-Amino-1,1-difluoroethoxy)-3-methylbenzoic acid hydrochloride has been shown to have similar efficacy to other DPP-4 inhibitors currently on the market.

Mechanism of Action

The mechanism of action of 4-(2-Amino-1,1-difluoroethoxy)-3-methylbenzoic acid hydrochloride involves the inhibition of DPP-4, which leads to increased levels of the hormone glucagon-like peptide-1 (GLP-1). GLP-1 stimulates insulin secretion and inhibits glucagon secretion, leading to improved glucose control in patients with type 2 diabetes. 4-(2-Amino-1,1-difluoroethoxy)-3-methylbenzoic acid hydrochloride has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
In addition to its effects on glucose metabolism, 4-(2-Amino-1,1-difluoroethoxy)-3-methylbenzoic acid hydrochloride has been shown to have other biochemical and physiological effects. It has been shown to improve endothelial function, reduce oxidative stress, and inhibit platelet aggregation. These effects may have implications for the treatment of cardiovascular disease, which is a common complication of type 2 diabetes.

Advantages and Limitations for Lab Experiments

4-(2-Amino-1,1-difluoroethoxy)-3-methylbenzoic acid hydrochloride has several advantages for use in lab experiments. It is a highly selective inhibitor of DPP-4, which makes it a useful tool for studying the role of DPP-4 in glucose metabolism and other physiological processes. It also has a well-defined mechanism of action, which allows for more precise experimentation. However, 4-(2-Amino-1,1-difluoroethoxy)-3-methylbenzoic acid hydrochloride has some limitations, such as its potential for off-target effects and its hydrophilic nature, which may limit its ability to penetrate cell membranes.

Future Directions

There are several future directions for research on 4-(2-Amino-1,1-difluoroethoxy)-3-methylbenzoic acid hydrochloride. One area of interest is the development of more potent and selective DPP-4 inhibitors based on the structure of 4-(2-Amino-1,1-difluoroethoxy)-3-methylbenzoic acid hydrochloride. Another area of interest is the investigation of the anti-inflammatory and cardiovascular effects of 4-(2-Amino-1,1-difluoroethoxy)-3-methylbenzoic acid hydrochloride, which may have implications for the treatment of other diseases. Additionally, the use of 4-(2-Amino-1,1-difluoroethoxy)-3-methylbenzoic acid hydrochloride in combination with other drugs for the treatment of type 2 diabetes is an area of active research.
Conclusion
In conclusion, 4-(2-Amino-1,1-difluoroethoxy)-3-methylbenzoic acid hydrochloride is a promising compound for the treatment of type 2 diabetes and has potential applications in other areas of medicine. Its well-defined mechanism of action and selective inhibition of DPP-4 make it a useful tool for scientific research. Further research is needed to fully understand the biochemical and physiological effects of 4-(2-Amino-1,1-difluoroethoxy)-3-methylbenzoic acid hydrochloride and to develop more potent and selective DPP-4 inhibitors based on its structure.

Synthesis Methods

The synthesis of 4-(2-Amino-1,1-difluoroethoxy)-3-methylbenzoic acid hydrochloride involves the reaction of 3-methyl-4-hydroxybenzoic acid with 2-amino-1,1-difluoroethanol in the presence of thionyl chloride. The resulting product is then treated with hydrochloric acid to obtain 4-(2-Amino-1,1-difluoroethoxy)-3-methylbenzoic acid hydrochloride as a hydrochloride salt. The synthesis method has been optimized to produce high yields of pure 4-(2-Amino-1,1-difluoroethoxy)-3-methylbenzoic acid hydrochloride, making it suitable for use in scientific research.

properties

IUPAC Name

4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO3.ClH/c1-6-4-7(9(14)15)2-3-8(6)16-10(11,12)5-13;/h2-4H,5,13H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAYNKROMAMALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)OC(CN)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.